molecular formula C22H29BrI2N2 B2369128 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide CAS No. 1047974-94-6

1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide

Cat. No.: B2369128
CAS No.: 1047974-94-6
M. Wt: 655.201
InChI Key: DGQIEBBOLFGRQQ-SWSRPJROSA-L
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Description

1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group, a dimethylpiperazinium core, and a phenylpropenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with piperazine to form 1-(4-bromobenzyl)piperazine. This intermediate is then reacted with 1,4-dimethylpiperazine and 3-phenyl-2-propenal under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide undergoes various chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropenyl moiety.

    Addition Reactions: The double bond in the phenylpropenyl group can participate in addition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide in acetone are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromobenzyl)piperazine
  • 1-(4-chlorobenzyl)piperazine
  • 1-(4-methylbenzyl)piperazine

Uniqueness

1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1,4-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1,4-diium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrN2.2HI/c1-24(14-6-9-20-7-4-3-5-8-20)15-17-25(2,18-16-24)19-21-10-12-22(23)13-11-21;;/h3-13H,14-19H2,1-2H3;2*1H/q+2;;/p-2/b9-6+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQIEBBOLFGRQQ-SWSRPJROSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrI2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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